![molecular formula C12H9BrN4S B2713033 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-00-1](/img/structure/B2713033.png)
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to target various proteins such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to affect various pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to result in cell apoptosis and up-regulated expression of cleaved caspase-3/7 and parp in cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
Related triazolopyrimidines have been reported to produce different cellular responses in mammalian cells . These responses may be due to these compounds interacting with distinct binding sites within the cellular structure
Molecular Mechanism
Related triazolopyrimidines have been reported to inhibit CDK2, a key regulator of cell cycle progression . This suggests that 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine may also interact with key cellular proteins and enzymes to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and solvent, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazolo[1,5-a]pyrimidines possess selective inhibition properties against various kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of Janus kinase 2 (JAK2), which is crucial in the signaling pathways of several cancers, including non-small cell lung cancer and renal cell carcinoma .
Anti-inflammatory Properties
Studies have shown that triazolo derivatives exhibit anti-inflammatory effects by modulating the immune response. The compound's structure allows it to interact with inflammatory pathways effectively, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial properties of triazolo compounds have been explored extensively. Specific derivatives have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of triazolo derivatives where 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine was evaluated for its cytotoxic effects against cancer cell lines. The compound exhibited IC50 values in the low micromolar range against multiple cancer types, indicating promising anticancer potential.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, researchers tested the compound's efficacy in reducing edema and inflammatory markers in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its use as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyrimidine core but differs in the position and nature of substituents.
Uniqueness
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a bromophenyl and a methylsulfanyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Biological Activity
7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole-pyrimidine core, which is known for various pharmacological properties. The following sections detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9BrN4S
- Molecular Weight : 321.2 g/mol
- CAS Number : 303996-00-1
- Density : Approximately 1.67 g/cm³ (predicted)
- pKa : -0.22 (predicted)
Antimicrobial Activity
Research indicates that compounds with a triazole ring often exhibit significant antimicrobial properties. In particular, derivatives of [1,2,4]triazoles have shown activity against various bacterial and fungal strains. For example:
- Antibacterial Activity : Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to standard antibiotics like rifampicin .
- Antifungal Activity : Studies have demonstrated that mercapto-substituted triazoles exhibit comparable antifungal activities against common pathogens such as Candida and Aspergillus species .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interact with various biological targets involved in cancer progression:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, certain derivatives demonstrated significant cytotoxicity compared to cisplatin, a standard chemotherapy agent .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways involved in cancer cell survival .
Neurological Effects
Recent studies have highlighted the potential neuroprotective effects of triazolo-pyrimidine derivatives:
- Anticonvulsant Activity : Some derivatives have been shown to act as positive modulators of GABA receptors, which are crucial in controlling neuronal excitability. This suggests a potential application in treating seizure disorders .
Case Studies and Research Findings
Properties
IUPAC Name |
7-(4-bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKZUHZZSMNFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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